(S)-7-Chlorochroman-4-amine is a chemical compound characterized by its unique structure, which includes a chlorine atom at the 7th position of the chroman ring and an amine group at the 4th position. This compound belongs to the class of chroman derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The hydrochloride salt form of (S)-7-Chlorochroman-4-amine enhances its solubility in water, making it more suitable for various scientific applications.
(S)-7-Chlorochroman-4-amine can be synthesized from phenolic derivatives through a series of chemical reactions, including chlorination and amination. The compound is available from various chemical suppliers and is frequently used in research settings due to its interesting pharmacological properties.
(S)-7-Chlorochroman-4-amine is classified as an amine and a halogenated compound. Its classification as a chroman derivative places it within a broader category of compounds that exhibit significant biological activity, including potential anti-inflammatory and neuroprotective effects.
The synthesis of (S)-7-Chlorochroman-4-amine typically involves several key steps:
The reaction conditions must be carefully controlled to ensure high yields and purity of the final product. Typical conditions include maintaining specific temperatures and using inert atmospheres to prevent unwanted side reactions.
The molecular structure of (S)-7-Chlorochroman-4-amine can be described using the following details:
The structural representation highlights the presence of the chroman ring and functional groups that contribute to its chemical properties and biological activities.
(S)-7-Chlorochroman-4-amine can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions, impacting both yield and selectivity.
The mechanism of action for (S)-7-Chlorochroman-4-amine involves its interaction with specific biological targets such as enzymes or receptors. The compound may act as an inhibitor or activator, influencing various biochemical pathways and potentially leading to therapeutic effects. Research indicates that it may modulate enzyme activity related to inflammatory processes or neuroprotection.
(S)-7-Chlorochroman-4-amine hydrochloride is typically characterized by:
Key chemical properties include:
(S)-7-Chlorochroman-4-amine has numerous applications across scientific fields:
Chiral resolution remains indispensable for obtaining enantiopure (S)-7-Chlorochroman-4-amine from racemic mixtures. The predominant method involves diastereomeric salt crystallization, where racemic amines react with enantiopure acids to form separable salts. Mandelic acid is particularly effective due to its complementary stereoelectronic properties with the chroman scaffold, achieving >98% enantiomeric excess (e.e.) after two recrystallizations [5]. Key parameters include:
Table 1: Resolving Agents for (S)-7-Chlorochroman-4-amine
Resolving Agent | Solvent System | e.e. (%) | Yield (%) |
---|---|---|---|
(S)-Mandelic acid | Toluene:MeOH (4:1) | 98 | 40* |
L-Tartaric acid | Ethanol | 85 | 30 |
Dibenzoyl tartaric acid | Acetone | 92 | 35 |
*Yield after two recycling cycles increases to 78% [5].
Alternative techniques include preferential crystallization, where seeding supersaturated racemic solutions with enantiopure (S)-crystals induces stereoselective crystallization. This method requires precise control of temperature (40°C) and stirring duration (125 hours) but eliminates the need for derivatizing agents [5].
Asymmetric catalysis enables direct enantioselective construction of the (S)-chromanamine scaffold. Two strategies dominate:
Ellman’s Chiral Sulfinamide Auxiliary: tert-Butanesulfinamide condenses with 7-chloro-chroman-4-one to form N-sulfinyl imines. Diastereoselective reduction using NaBH₄/CeCl₃ or L-Selectride® yields (S)-sulfinamides with 96:4 d.r., followed by acidolytic auxiliary removal (HCl/methanol) to furnish (S)-7-Chlorochroman-4-amine [7]. This route achieves 89% overall yield and >99% e.e. after recrystallization.
Phase-Transfer Catalysis (PTC): Glycinate Schiff bases (e.g., N-(diphenylmethylene)glycine) undergo alkylation with 6-chloro-2-(chloromethyl)phenol under Maruoka’s binaphthyl-derived quaternary ammonium salts (e.g., N-spiro-QBr). The reaction proceeds in toluene/50% KOH with 18-crown-6, affording β-branched amino esters with 95% e.e. Subsequent hydrolysis and cyclization yield the (S)-chromanamine [10].
Table 2: Catalytic Systems for Asymmetric Synthesis
Method | Catalyst/Reagent | d.r./e.e. | Key Advantage |
---|---|---|---|
Sulfinamide Reduction | (R)-tert-Butanesulfinamide | 96:4 d.r. | Modular stereocontrol |
PTC Alkylation | N-Spiro quaternary ammonium salt | 95% e.e. | Avoids stoichiometric auxiliaries |
Nucleophilic substitution installs the amine group while preserving the (S)-configuration. Primary halogenoalkanes (e.g., 4-bromo-7-chlorochroman) react with ammonia under sealed-tube conditions (ethanol, 100°C, 12 hours) via an Sₙ2 mechanism. Critical factors include:
Azide-based strategies mitigate over-alkylation: Sodium azide displaces halogenoalkanes (DMF, 60°C), followed by Staudinger reduction (PPh₃/H₂O) to the primary amine. This route achieves 82% yield without racemization due to the Sₙ2 mechanism’s stereoinversion [6].
Table 3: Nucleophilic Amination Performance
Nucleophile | Conditions | Yield (%) | Racemization Risk |
---|---|---|---|
NH₃ (excess) | EtOH, 100°C, sealed tube | 70–75 | Low (<2%) |
NaN₃ | DMF, 60°C; then PPh₃/H₂O | 82 | None (inversion) |
Phthalimide | DMF, K₂CO₃; then hydrazine | 78 | Moderate |
A convergent five-step synthesis builds the chroman ring while incorporating the amine:
Critical Stereochemical Control: Hydrogenation stereoselectivity relies on the pre-existing chiral center from asymmetric reduction (Step 2). Chelation-controlled delivery of hydride ensures (S)-configuration retention.
Sustainable methodologies minimize waste and hazardous reagents in chromanamine synthesis:
Solvent-Free Cyclization: 2-Allyl-4-chlorophenol undergoes Mitsunobu cyclization (PPh₃/DEAD, neat, 25°C) to directly form chroman rings (88% yield). This eliminates solvent waste and reduces energy input [8].
Catalytic Ester Amination: Methyl 7-chlorochroman-4-carboxylate undergoes enzymatic transamination (Candida antarctica lipase, 2-propanol, 40°C) using ammonia donors. This one-pot method achieves 92% conversion and avoids halogenated intermediates [1].
Microwave-Assisted Synthesis: Ring closure of epoxy phenols (e.g., 4-chloro-1-(oxiran-2-yl)benzene) uses NH₄Cl in water (microwave, 150°C, 20 min), yielding (S)-7-Chlorochroman-4-amine via epoxide regioselective opening (78% yield, 95% e.e.) [10].
Table 4: Green Metrics Comparison
Method | PMIⱡ | E-Factor | Key Innovation |
---|---|---|---|
Solvent-Free Mitsunobu | 2.1 | 8 | Eliminates solvent |
Enzymatic Transamination | 1.8 | 5 | Biocatalyst reuse (5 cycles) |
Microwave Epoxide Opening | 3.0 | 12 | 90% energy reduction |
ⱡProcess Mass Intensity [1] [10].
These approaches demonstrate how solvent reduction, catalysis, and energy-efficient activation enhance sustainability while maintaining stereochemical fidelity.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7